

An In-depth Technical Guide to 1-Acetyl-2-ethynylpyrrolidine

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Compound of Interest

Compound Name: 1-Acetyl-2-ethynylpyrrolidine

Cat. No.: B048295

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This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of **1-Acetyl-2-ethynylpyrrolidine**, a molecule of interest to researchers and professionals in drug development and organic synthesis. Due to the limited availability of experimental data for this specific compound, this guide incorporates predicted data and established principles of organic chemistry to offer a thorough profile.

Chemical Structure and Identification

1-Acetyl-2-ethynylpyrrolidine is a derivative of pyrrolidine, a five-membered saturated heterocycle containing a nitrogen atom. It is characterized by an acetyl group attached to the nitrogen atom (position 1) and an ethynyl group at position 2 of the pyrrolidine ring.

Molecular Structure:

Caption: 2D structure of **1-Acetyl-2-ethynylpyrrolidine**.

Table 1: Chemical Identifiers for **1-Acetyl-2-ethynylpyrrolidine**

Identifier	Value
IUPAC Name	1-(2-ethynylpyrrolidin-1-yl)ethan-1-one
CAS Number	118800-19-4
Molecular Formula	C ₈ H ₁₁ NO
Molecular Weight	137.18 g/mol
Canonical SMILES	CC(=O)N1CCCC1C#C
InChI	InChI=1S/C8H11NO/c1-3-6-4-5-9(6)7(2)10/h1,6H,4-5H2,2H3

Physicochemical Properties

Experimental physicochemical data for **1-Acetyl-2-ethynylpyrrolidine** is scarce. The following table summarizes available predicted properties, which can be valuable for guiding experimental design and computational modeling.

Table 2: Predicted Physicochemical Properties of **1-Acetyl-2-ethynylpyrrolidine**

Property	Predicted Value
Boiling Point	92-94 °C @ 1 Torr
Density	1.04 ± 0.1 g/cm ³
pKa	-2.29 ± 0.40
LogP	0.568

Spectroscopic Data (Predicted)

Detailed experimental spectra for **1-Acetyl-2-ethynylpyrrolidine** are not readily available. However, based on its structure, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine ring, the acetyl group, and the ethynyl group. The chemical shifts would be influenced by the electron-withdrawing nature of the acetyl group and the anisotropy of the ethynyl group.

Table 3: Predicted ^1H NMR Chemical Shifts

Proton	Predicted Chemical Shift (ppm)	Multiplicity
Acetyl CH_3	~2.1	Singlet
Pyrrolidine H2	~4.5	Multiplet
Pyrrolidine H3, H4, H5	1.8 - 2.4	Multiplets
Ethynyl CH	~2.5	Singlet

^{13}C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would provide insights into the carbon framework of the molecule.

Table 4: Predicted ^{13}C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (ppm)
Acetyl $\text{C}=\text{O}$	~170
Acetyl CH_3	~22
Pyrrolidine C2	~55
Pyrrolidine C3, C4, C5	25 - 50
Ethynyl $\text{C}\equiv\text{C}$	70 - 85

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Expected IR Absorption Bands

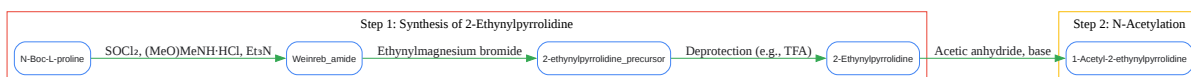
Functional Group	Wavenumber (cm ⁻¹)	Intensity
C≡C-H stretch (alkyne)	~3300	Strong, sharp
C≡C stretch (alkyne)	~2100	Weak to medium
C=O stretch (amide)	~1650	Strong
C-H stretch (sp ³)	2850-3000	Medium

Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 137. Common fragmentation patterns would likely involve the loss of the acetyl group (m/z 43) and cleavage of the pyrrolidine ring.

Experimental Protocols: A Proposed Synthetic Pathway

A specific, experimentally validated protocol for the synthesis of **1-Acetyl-2-ethynylpyrrolidine** is not available in the public domain. However, a plausible synthetic route can be designed based on established organic chemistry transformations. The proposed pathway involves two key steps: the synthesis of 2-ethynylpyrrolidine followed by its N-acetylation.



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Caption: Proposed synthetic workflow for **1-Acetyl-2-ethynylpyrrolidine**.

Step 1: Synthesis of 2-Ethynylpyrrolidine (Hypothetical Protocol)

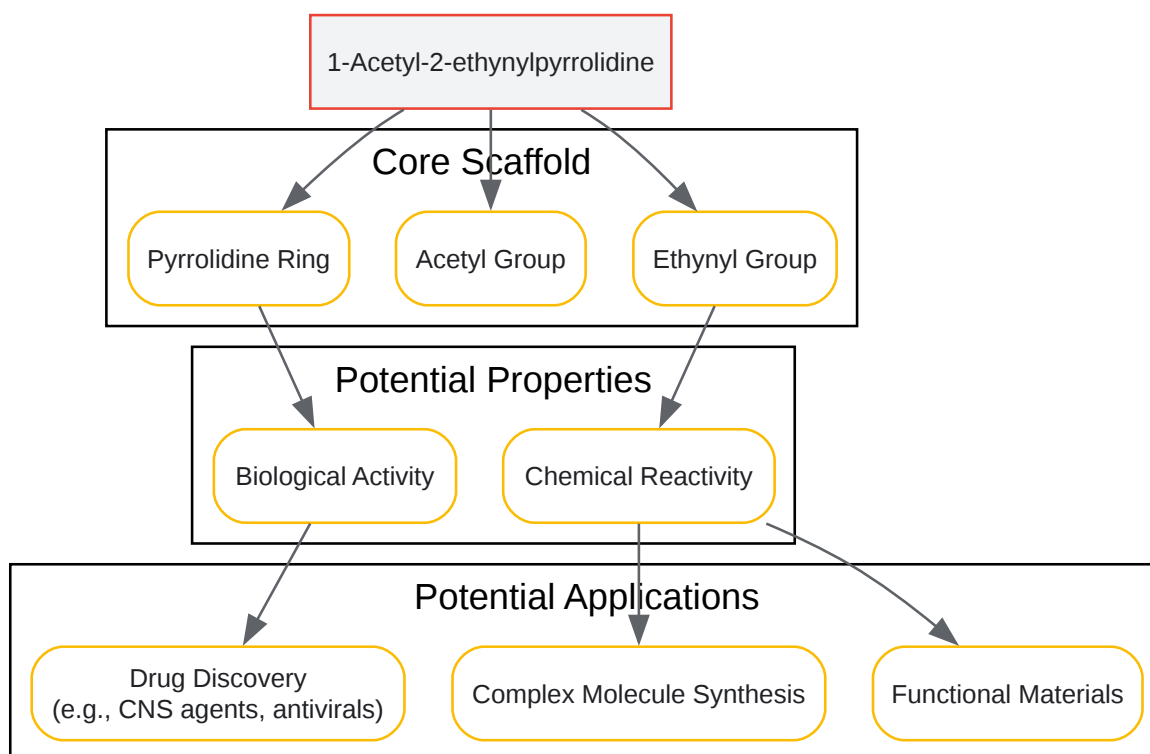
- **Formation of the Weinreb Amide:** N-Boc-L-proline is converted to its corresponding Weinreb amide. To a solution of N-Boc-L-proline in an anhydrous aprotic solvent (e.g., dichloromethane), oxalyl chloride or thionyl chloride is added dropwise at 0 °C, followed by the addition of N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base such as triethylamine. The reaction is stirred at room temperature until completion, followed by an aqueous workup and purification by column chromatography.
- **Addition of the Ethynyl Group:** The purified Weinreb amide is dissolved in an anhydrous etheral solvent (e.g., THF) and cooled to 0 °C. A solution of ethynylmagnesium bromide in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is then quenched with a saturated aqueous solution of ammonium chloride, followed by extraction and purification.
- **Deprotection:** The N-Boc protecting group is removed by treating the product from the previous step with a strong acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane. After the reaction is complete, the solvent and excess acid are removed under reduced pressure, and the resulting amine is neutralized to yield 2-ethynylpyrrolidine.

Step 2: N-Acetylation (Hypothetical Protocol)

- **Acetylation Reaction:** 2-Ethynylpyrrolidine is dissolved in a suitable aprotic solvent (e.g., dichloromethane) containing a base (e.g., triethylamine or pyridine). Acetic anhydride or acetyl chloride is added dropwise at 0 °C.
- **Workup and Purification:** The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. The reaction is then quenched with water or a mild aqueous base. The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product, **1-Acetyl-2-ethynylpyrrolidine**, is then purified by column chromatography or distillation under reduced pressure.

Potential Biological Activity and Applications

While no specific biological activities have been reported for **1-Acetyl-2-ethynylpyrrolidine**, the pyrrolidine scaffold is a common motif in many biologically active compounds. Therefore, this molecule could serve as a valuable building block in medicinal chemistry.



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